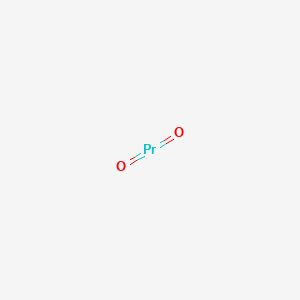
Praseodymium oxide (PrO2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium oxide (PrO2) is an inorganic compound that belongs to the group of rare earth oxides. It is a yellowish-green powder that is insoluble in water and alcohol. PrO2 has attracted the attention of researchers due to its unique physical and chemical properties, which make it suitable for various scientific research applications.
作用機序
The mechanism of action of Praseodymium oxide (PrO2) is not well understood. However, it is believed that Praseodymium oxide (PrO2) acts as a catalyst by providing active sites for the reaction to occur. In gas sensing, Praseodymium oxide (PrO2) interacts with the gas molecules, leading to a change in its electrical conductivity. In solid oxide fuel cells, Praseodymium oxide (PrO2) acts as an electrolyte by providing a pathway for the movement of ions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of Praseodymium oxide (PrO2). However, studies have shown that Praseodymium oxide (PrO2) does not have any significant toxic effects on living organisms. It has been reported that Praseodymium oxide (PrO2) can enhance the growth of certain plant species, indicating its potential use in agriculture.
実験室実験の利点と制限
Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
将来の方向性
There are several future directions for the research on Praseodymium oxide (PrO2), including the development of new synthesis methods, the investigation of its catalytic properties in various reactions, and the exploration of its potential use in biomedical applications. Further studies are needed to understand the mechanism of action of Praseodymium oxide (PrO2) and its potential use in agriculture and environmental remediation.
Conclusion
Praseodymium oxide (Praseodymium oxide (PrO2)) is an inorganic compound that has attracted the attention of researchers due to its unique physical and chemical properties. It has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability. Further research is needed to explore the potential use of Praseodymium oxide (PrO2) in various fields, including agriculture and environmental remediation.
合成法
Praseodymium oxide (PrO2) can be synthesized by various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating praseodymium metal or praseodymium oxide with oxygen at a high temperature. The hydrothermal synthesis method involves the reaction of praseodymium nitrate with sodium hydroxide in an autoclave at high temperature and pressure. The sol-gel method involves the preparation of a sol by mixing praseodymium nitrate with a solvent, followed by gelation and calcination at high temperature.
科学的研究の応用
Praseodymium oxide (PrO2) has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. It has been used as a catalyst in several reactions, including the oxidation of carbon monoxide, methane, and ethanol. Praseodymium oxide (PrO2) has also been used as a gas sensor for the detection of hydrogen, carbon monoxide, and nitrogen dioxide. In solid oxide fuel cells, Praseodymium oxide (PrO2) has been used as an electrolyte material due to its high ionic conductivity.
特性
CAS番号 |
12036-05-4 |
|---|---|
製品名 |
Praseodymium oxide (PrO2) |
分子式 |
O2Pr |
分子量 |
172.906 g/mol |
IUPAC名 |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
InChIキー |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
正規SMILES |
O=[Pr]=O |
その他のCAS番号 |
12036-05-4 |
同義語 |
praseodymium dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





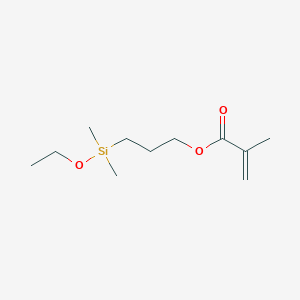

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

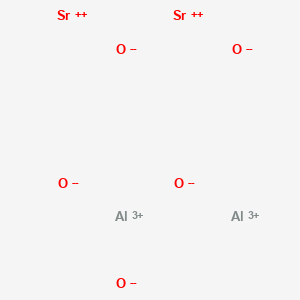
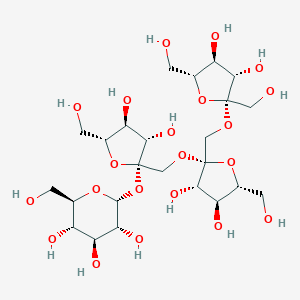
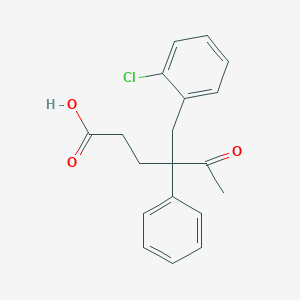
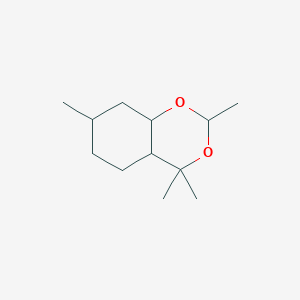
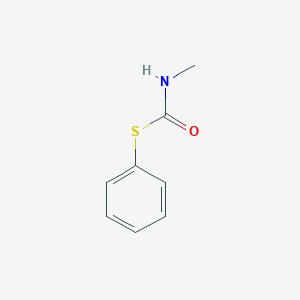
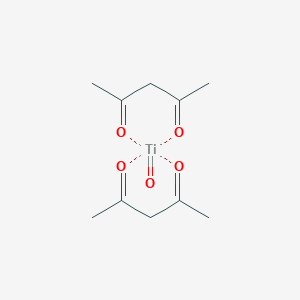
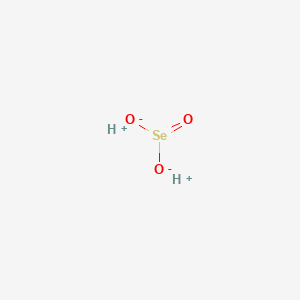
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)